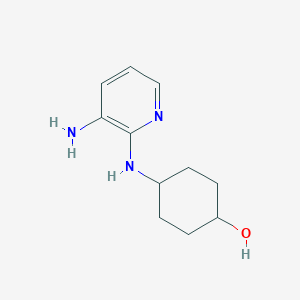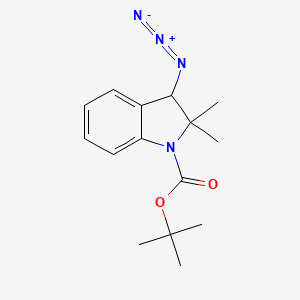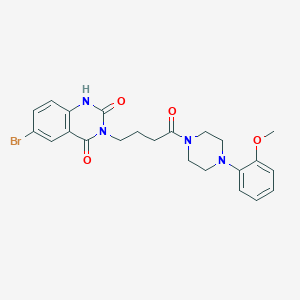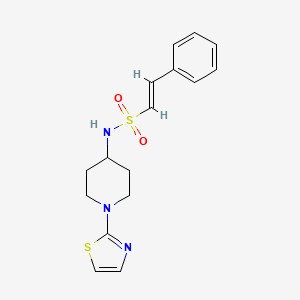![molecular formula C21H20N4OS B2397076 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide CAS No. 477493-49-5](/img/structure/B2397076.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Efforts have been made to study the pharmacological activities of newly synthesized N - (4- (4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular formula of the compound is C21H20N4OS and its molecular weight is 376.48. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Physical And Chemical Properties Analysis
The molecular formula of the compound is C21H20N4OS and its molecular weight is 376.48.Applications De Recherche Scientifique
Photovoltaic Applications
Research has shown that compounds structurally similar to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide, particularly those incorporating thiazole as a π-bridge and cyanoacrylic acid or rhodanine acetic acid as electron acceptors, exhibit significant light-harvesting capabilities. These compounds have been synthesized and utilized in dye-sensitized solar cells, demonstrating improved photovoltaic performance compared to similar sensitizers. This suggests potential applications of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide derivatives in enhancing the efficiency of photovoltaic devices (Liang Han et al., 2015).
Antimicrobial Agents
The compound and its derivatives have been investigated for their potential as antimicrobial agents. A series of derivatives have been synthesized and tested against various bacterial and fungal strains, with some molecules exhibiting potent activity against pathogenic strains. This indicates the potential for developing new antimicrobial agents based on this compound, which could be more effective than existing drugs (D. Bikobo et al., 2017).
Anticancer Evaluation
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide derivatives have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. Some derivatives have shown moderate to excellent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment. This highlights the importance of further research and development in this area to identify compounds with higher efficacy and specificity for cancer cells (B. Ravinaik et al., 2021).
Fluorescence and Photophysical Properties
The compound's framework has been utilized in the synthesis of fluorescent derivatives, which were studied for their photophysical properties. These derivatives show promising applications in the development of new fluorescent materials with potential uses in sensing, imaging, and light-emitting devices. The effects of solvent polarity on absorption-emission properties and thermal stability up to 200°C have been explored, demonstrating the versatility of these compounds (Vikas Padalkar et al., 2011).
Mécanisme D'action
Mode of Action
These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Orientations Futures
The molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing . This suggests that these compounds and their derivatives could be further explored for their potential in various fields of research and industry.
Propriétés
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-25(4-2)18-11-9-17(10-12-18)20(26)24-21-23-19(14-27-21)16-7-5-15(13-22)6-8-16/h5-12,14H,3-4H2,1-2H3,(H,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZKBGXYZXSCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

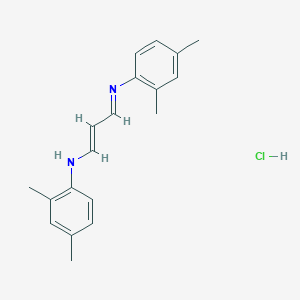
![N-[4-(dimethylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2396995.png)
![3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide](/img/structure/B2396997.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)
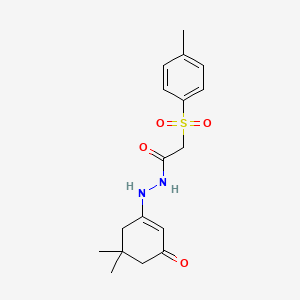
![1-(4-Fluorophenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2397002.png)
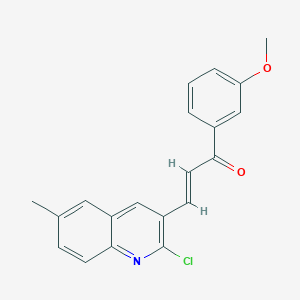


![(E)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2397006.png)
